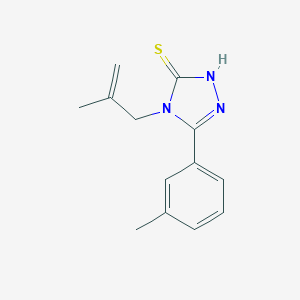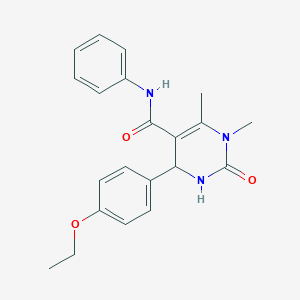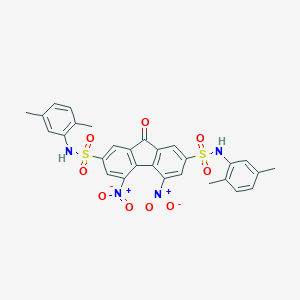
2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione, also known as MNPD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoindoline-1,3-dione derivatives, which have been shown to exhibit a variety of biological activities.
Scientific Research Applications
Heterocyclization Reactions
Research has explored the reactions of related amino derivatives in the creation of oxazaheterocycles, morpholinones, and diones, highlighting the compound's role in synthesizing heterocyclic structures (Palchikov, 2015).
Corrosion Inhibition
A study synthesized aza-pseudopeptides, including a variant of the compound, which demonstrated effectiveness as corrosion inhibitors for mild steel in acidic conditions. This application is significant for industrial corrosion prevention (Chadli et al., 2017).
Sulfur-Transfer Agents
The compound has been used in the preparation of sulfur-transfer agents, showcasing its utility in chemical syntheses involving sulfur compounds (Klose, Reese, & Song, 1997).
Gel Formation in Imide Derivatives
Investigations into the solvation control of reaction paths indicated the compound's role in gel formation, which is crucial in material science for developing new materials with unique properties (Singh & Baruah, 2008).
Green Synthesis Protocols
The compound has been used in environmentally friendly synthesis protocols, emphasizing the growing importance of green chemistry in modern research (Ramazani et al., 2016).
Herbicidal Activity
Studies have demonstrated its utility in the synthesis of compounds with herbicidal activity, contributing to agricultural science and pest management (Huang et al., 2005).
properties
IUPAC Name |
2-[1-morpholin-4-yl-3-(4-nitrophenyl)-1-oxopropan-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c25-19-16-3-1-2-4-17(16)20(26)23(19)18(21(27)22-9-11-30-12-10-22)13-14-5-7-15(8-6-14)24(28)29/h1-8,18H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUZQZKYWYADOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

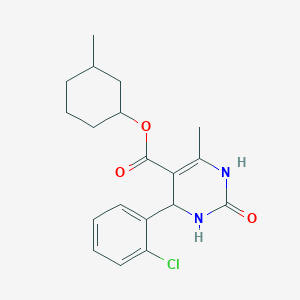
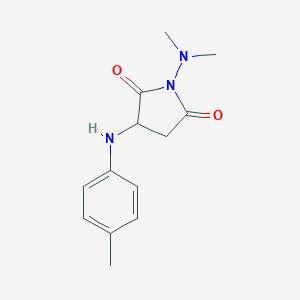


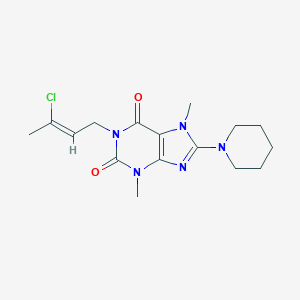

![2-[2-(2,4-Dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]butyl 3-(trifluoromethyl)phenylcarbamate](/img/structure/B414308.png)


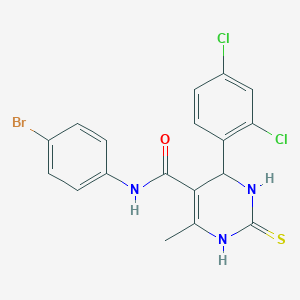
![4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B414313.png)
